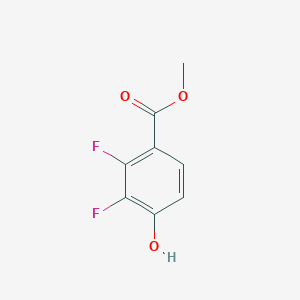

Methyl 2,3-difluoro-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLFIRVEFRQYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2,3-difluoro-4-hydroxybenzoate chemical properties

An In-Depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique electronic properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. This compound stands out as a pivotal building block in this domain. Its trifunctional nature—a nucleophilic phenol, an electrophilic ester, and a uniquely substituted aromatic ring—offers a versatile platform for chemical exploration. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Properties

This compound is a functionalized aromatic compound whose utility is defined by its fundamental physicochemical characteristics. These properties govern its behavior in reaction media, its purification, and its storage.

Structural and Molecular Data

The arrangement of the difluoro substituents adjacent to the hydroxyl and ester groups creates a distinct electronic and steric environment, which is key to its reactivity and application.

Diagram 1: Chemical Structure of this compound

Introduction: The Strategic Importance of Fluorinated Benzoates

An In-depth Technical Guide to the Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate

This compound is a highly valuable fluorinated aromatic compound, serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group, and ortho to the carboxylate, imparts unique electronic properties and metabolic stability to molecules derived from this scaffold.[1] The introduction of fluorine can significantly enhance the lipophilicity, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, medicinal chemists, and process development scientists. The presented two-step synthetic pathway is designed for robustness, scalability, and is grounded in well-established chemical principles.

Overall Synthetic Strategy

The synthesis is approached via a logical and efficient two-step sequence. The first part involves the preparation of the key precursor, 2,3-difluoro-4-hydroxybenzoic acid, through the hydrolysis of a suitable nitrile. The second part is the direct esterification of this carboxylic acid to yield the final methyl ester product. This strategy relies on robust and well-documented transformations, ensuring high yields and purity.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid via Nitrile Hydrolysis

The foundational step in this synthesis is the preparation of the carboxylic acid precursor. The hydrolysis of 2,3-difluoro-4-hydroxybenzonitrile offers a direct and efficient route. Nitrile hydrolysis is a classic transformation in organic synthesis that can proceed under either acidic or basic conditions to afford the corresponding carboxylic acid, typically in high yield.

Causality and Mechanistic Insight

The hydrolysis of a nitrile to a carboxylic acid involves the initial formation of an amide intermediate, which is subsequently hydrolyzed further. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. For this particular substrate, acidic hydrolysis is often preferred to avoid potential side reactions associated with the phenolic hydroxyl group under strong basic conditions.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2,3-Difluoro-4-hydroxybenzonitrile | 155.11 | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | Catalytic to excess |

| Water (Deionized) | 18.02 | Solvent |

| Saturated Sodium Bicarbonate Solution | - | For neutralization |

| Ethyl Acetate | 88.11 | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | For drying |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-hydroxybenzonitrile (1.0 eq).

-

Acid Addition: Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). The amount should be sufficient to fully dissolve the starting material upon heating.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate upon cooling. Carefully pour the mixture into a beaker of ice water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-difluoro-4-hydroxybenzoic acid. Dry the purified product under vacuum.

Part 2: Fischer Esterification to Yield this compound

With the carboxylic acid precursor in hand, the final step is a Fischer-Speier esterification. This is a reliable and straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] By using an excess of methanol, the reaction equilibrium is driven towards the formation of the desired methyl ester.

Causality and Mechanistic Insight

The Fischer esterification is a reversible nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to generate the protonated ester. Final deprotonation yields the ester product and regenerates the acid catalyst.[3][4]

Caption: Mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2,3-Difluoro-4-hydroxybenzoic Acid | 174.10 | 1.0 |

| Methanol (Anhydrous) | 32.04 | Large Excess (Solvent) |

| Concentrated Sulfuric Acid (98%) | 98.08 | Catalytic (e.g., 0.1 eq) |

| Saturated Sodium Bicarbonate Solution | - | For neutralization |

| Ethyl Acetate | 88.11 | For extraction |

| Saturated Sodium Chloride (Brine) | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | For drying |

Procedure

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.[2]

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.[2][5]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC.[2]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution will occur), and finally with brine.[1][2]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a pure solid.

Conclusion

This guide outlines a robust and scientifically sound two-step synthesis for this compound, a key building block in modern chemistry. By leveraging the well-established principles of nitrile hydrolysis and Fischer esterification, this protocol provides a reliable pathway for researchers and developers to access this important intermediate. The detailed mechanistic insights and step-by-step procedures are intended to empower scientists to confidently execute this synthesis and advance their research and development objectives.

References

An In-depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate (CAS 219685-84-4)

This guide provides a comprehensive technical overview of Methyl 2,3-difluoro-4-hydroxybenzoate, a key fluorinated intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into its physicochemical properties, synthesis methodologies, critical applications, spectroscopic profile, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: A Versatile Fluorinated Building Block

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group. This electronic configuration imparts distinct reactivity and makes it a valuable synthon in medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the synthesis of complex, fluorinated pharmaceutical agents, particularly in the development of novel anti-inflammatory and central nervous system (CNS) therapies[1][2]. The strategic placement of the fluorine atoms allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, in the final drug molecule[1].

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 219685-84-4 | [3] |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with a suitable fluorinated precursor. The overall synthetic strategy involves the formation of the key intermediate, 2,3-difluoro-4-hydroxybenzoic acid, followed by its esterification.

Synthesis of 2,3-difluoro-4-hydroxybenzoic acid

A common route to the precursor, 2,3-difluoro-4-hydroxybenzoic acid, starts from 3,4,5-trifluoronitrobenzene. This pathway involves a sequence of standard organic transformations, including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the desired carboxylic acid[5]. The choice of this route is often dictated by the availability and cost of the starting materials and the desire for a process that is scalable and avoids hazardous reagents where possible[5].

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 2,3-difluoro-4-hydroxybenzoate, a key fluorinated intermediate in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose strategic placement of fluorine atoms and reactive functional groups makes it a valuable building block in organic synthesis.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and composition. The IUPAC name, this compound, precisely describes the arrangement of its functional groups on the benzene ring.

The presence of two adjacent fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, acidity of the hydroxyl group, and overall reactivity, which are critical aspects explored in its applications.

Physicochemical Data Summary

The physical and chemical properties of a compound are paramount for its handling, storage, and application in experimental work. The data for this compound is summarized below.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Weight | 188.13 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Purity | Commercially available in various purities (e.g., 95%, 97%) | [2][3] |

| Storage Conditions | 2-8°C, dry, inert atmosphere, protect from light | [2][4] |

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The fluorinated hydroxybenzoate scaffold is a privileged structure in medicinal chemistry due to the unique properties imparted by fluorine.

Role in Pharmaceutical Synthesis

Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the bioavailability of active pharmaceutical ingredients (APIs). This compound serves as a crucial starting material for more complex molecules. It is particularly noted as a key intermediate in the synthesis of:

The rationale behind its use is that the difluoro-substitution pattern can protect adjacent metabolic sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes) and alter the pKa of the hydroxyl group, which can be critical for receptor interaction.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is employed in the preparation of novel fluorinated building blocks for the agrochemical industry and in the development of specialty materials.[2] In agrochemicals, enhanced metabolic stability can lead to more potent and persistent pesticides or herbicides.

Synthesis and Characterization Protocols

The synthesis and analytical validation of this compound are critical for ensuring the quality and reproducibility of downstream applications.

General Synthesis Workflow

A common synthetic route involves the esterification of the corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. The overall workflow is a standard procedure in organic chemistry labs.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Fischer Esterification)

-

Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

Self-Validation: The success of each step is validated by specific outcomes. The neutralization in step 4 is confirmed by the cessation of effervescence. Purity is confirmed in step 6 by analytical techniques.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the two fluorine atoms.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-F bonds.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (m/z) corresponding to 188.13.

The logical relationship between synthesis and analysis ensures the production of a high-quality, reliable chemical intermediate.

Caption: Logical flow from synthesis to analytical confirmation.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2][4] Protect from light and moisture to prevent degradation. An inert atmosphere is often recommended for long-term storage.[4]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its unique structural features, born from the strategic incorporation of fluorine, provide a platform for developing next-generation molecules with enhanced properties. Understanding its synthesis, characteristics, and handling is fundamental for any researcher aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to the Solubility of Methyl 2,3-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents.[1] Its efficacy in drug development is intrinsically linked to its physicochemical properties, among which solubility is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular characteristics influencing its solubility, outlines detailed experimental protocols for its determination, and offers insights for formulation development.

Introduction to this compound

This compound (C₈H₆F₂O₃) is a fluorinated aromatic compound with a molecular weight of 188.13 g/mol .[2] Its structure, featuring a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a methyl ester group, dictates its chemical behavior and, consequently, its solubility in various media.[2] The presence of fluorine atoms can significantly alter the electronic properties and intermolecular interactions of the molecule, impacting its solubility profile.[3] This compound is primarily utilized as a building block in medicinal chemistry, where its structure can be further modified to optimize the potency and metabolic stability of drug candidates.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and the solvent.[4][5] For this compound, several structural features influence its solubility:

-

Polarity: The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group primarily acts as a hydrogen bond acceptor.

-

Fluorine Substitution: Fluorine is the most electronegative element, and its substitution on the benzene ring can significantly impact the molecule's electronic distribution and polarity.[3] While C-F bonds are polar, the symmetrical arrangement of multiple fluorine atoms can sometimes reduce the overall molecular dipole moment. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.[6]

-

Aromatic Ring: The nonpolar benzene ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or the ester group could reduce the availability of these groups for intermolecular interactions with the solvent, thereby decreasing solubility in polar solvents.

Based on these characteristics, the following solubility profile can be predicted:

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | The hydroxyl and ester groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and the hydrophobic nature of the fluorine atoms may limit extensive solubility. |

| Polar Aprotic (e.g., Acetone, DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group. The overall polarity of the solute is compatible with these solvents. |

| Nonpolar (e.g., Hexane, Toluene) | Low | The polar functional groups will have unfavorable interactions with nonpolar solvents, leading to poor solubility. |

| Aqueous Acidic/Basic Solutions | pH-Dependent | The phenolic hydroxyl group is weakly acidic. In basic solutions, it will deprotonate to form a phenoxide salt, which is significantly more polar and thus more water-soluble.[7] |

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various stages of drug development, from discovery to formulation. Several methods can be employed, ranging from simple qualitative assessments to more quantitative techniques.

Qualitative Solubility Assessment

A preliminary understanding of a compound's solubility can be gained through simple dissolution tests in a range of solvents.[8]

Protocol:

-

Place a small, known amount (e.g., 1-5 mg) of this compound into a series of small test tubes or vials.

-

To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, acetone, hexane, 5% aq. HCl, 5% aq. NaOH).

-

Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).

-

Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration. If not, it is classified as insoluble or sparingly soluble.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is transferred. This can be achieved by centrifugation or filtration.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: The solubility of most solids increases with temperature.[9] Therefore, precise temperature control is essential during experiments.

-

pH: For ionizable compounds like this compound, the pH of the aqueous medium will significantly influence solubility.[7]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. The most stable polymorph will have the lowest solubility.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Sodium 2-fluorobenzoate | 490-97-1 [smolecule.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectral Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate

Introduction: The Significance of a Fluorinated Building Block

Methyl 2,3-difluoro-4-hydroxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features—a hydroxyl group for hydrogen bonding, a methyl ester for further synthetic modification, and two fluorine atoms—make it a valuable intermediate in the synthesis of advanced pharmaceutical agents and other specialty materials.[1][2] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making the precise characterization of such building blocks paramount for drug development professionals.[2]

Molecular Properties and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule.

The atomic numbering scheme used throughout this guide for spectral assignment is presented in the following diagram.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (like the hydroxyl proton). DMSO-d₆ is often preferred for observing hydroxyl protons, which might otherwise exchange too rapidly.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, so acquisition is typically rapid.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F (e.g., CFCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals. The analysis draws on data from methyl 4-hydroxybenzoate (methylparaben) as a baseline, with shifts adjusted for the effects of the fluorine substituents.[4]

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | ~7.6 - 7.8 | Doublet of doublets (dd) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F3 ≈ 6-8 Hz |

| H5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³JH5-H6 ≈ 8-9 Hz, ⁵JH5-F3 ≈ 1-2 Hz |

| OCH₃ (C8) | ~3.9 | Singlet (s) | - |

| OH | ~5.0 - 6.0 (variable) | Broad singlet (br s) | - |

Expert Interpretation (¹H NMR):

-

Aromatic Region: The two aromatic protons, H5 and H6, are chemically non-equivalent. H6 is deshielded relative to H5 due to its position ortho to the electron-withdrawing carbonyl group.

-

Coupling Patterns: The signal for H6 is expected to be a doublet of doublets, splitting due to coupling with the adjacent proton H5 (ortho coupling, ³J) and the fluorine at C3 (meta H-F coupling, ⁴J). The H5 signal will also be a doublet of doublets, arising from coupling to H6 (ortho coupling, ³J) and a smaller coupling to the fluorine at C3 (para H-F coupling, ⁵J).

-

Methyl and Hydroxyl Signals: The methyl ester protons (C8) will appear as a sharp singlet around 3.9 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals, corresponding to each unique carbon atom in the molecule. The key feature will be the presence of C-F coupling.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C7 (C=O) | ~165 | Small (t or dd) |

| C4 | ~150-155 | d, ³JC4-F2 ≈ 10-15 Hz |

| C2 | ~145-150 | dd, ¹JC2-F2 ≈ 240-260 Hz, ²JC2-F3 ≈ 15-25 Hz |

| C3 | ~140-145 | dd, ¹JC3-F3 ≈ 240-260 Hz, ²JC3-F2 ≈ 15-25 Hz |

| C1 | ~120 | t, ²JC1-F2,F3 ≈ 10-15 Hz |

| C6 | ~118 | d, ³JC6-F2 ≈ 3-5 Hz |

| C5 | ~110 | d, ⁴JC5-F2 ≈ 1-3 Hz |

| C8 (OCH₃) | ~52 | None |

Expert Interpretation (¹³C NMR):

-

C-F Coupling: The most diagnostic feature is the large one-bond coupling (¹JCF) for C2 and C3, typically in the range of 240-260 Hz. These carbons will also exhibit smaller two-bond couplings to the adjacent fluorine. Carbons further away will show progressively smaller nJCF couplings.

-

Chemical Shifts: The carbons directly attached to the electronegative fluorine (C2, C3) and oxygen (C4) atoms will be significantly downfield. The carbonyl carbon (C7) will appear at the lowest field, typical for an ester.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms.

| Assigned Fluorine | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F2 | ~ -135 to -145 | Doublet (d) | ³JF2-F3 ≈ 20 Hz |

| F3 | ~ -145 to -155 | Doublet of doublets (dd) | ³JF3-F2 ≈ 20 Hz, ⁴JF3-H6 ≈ 6-8 Hz |

Expert Interpretation (¹⁹F NMR):

-

Chemical Shifts: The chemical shifts are highly sensitive to the nature and position of other substituents on the aromatic ring.

-

Coupling: The two fluorine atoms will couple to each other, giving rise to an AX spin system with a typical ortho F-F coupling constant (³JFF) of around 20 Hz. Additionally, F3 will show a smaller coupling to H6 (meta F-H coupling). F2 is not expected to show significant coupling to any protons.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, Methyl 2,3-difluoro-4-hydroxybenzoate emerges as a pivotal intermediate, offering a versatile platform for the synthesis of complex pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the chemical formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2] Its structure, characterized by a benzoate core with two adjacent fluorine atoms and a hydroxyl group, presents a unique combination of reactive sites.

| Property | Value | Source |

| CAS Number | 219685-84-4 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage | 2-8°C, dry | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons. The proton at the 5-position will couple with the fluorine at the 3-position and the proton at the 6-position. The proton at the 6-position will couple with the proton at the 5-position and the fluorine at the 2-position. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, while other carbons in the ring will exhibit smaller two- or three-bond couplings.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. This precursor can be synthesized through multi-step sequences starting from readily available fluorinated aromatics. A general and reliable method for the final esterification step is the Fischer-Speier esterification or the use of more reactive acylating agents.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Materials:

-

2,3-Difluoro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzoic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction may occur.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated brine solution.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the methyl ester, and the fluorinated aromatic ring.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the most reactive site for electrophilic attack. It can be readily alkylated or acylated under basic conditions to introduce a variety of substituents. This functionalization is crucial for modulating the molecule's properties and for building more complex structures.

Reactions at the Ester Group

The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, by reaction with amines.

Reactions on the Aromatic Ring

The electron-withdrawing nature of the fluorine atoms and the carboxylate group deactivates the aromatic ring towards electrophilic substitution. However, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

Caption: Key reaction pathways for this compound.

Applications in Synthesis

This compound is a valuable building block in the synthesis of a range of target molecules, primarily in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

The presence of the difluoro-hydroxyphenyl motif is common in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions.[1] This intermediate is particularly useful in the development of:

-

Anti-inflammatory agents: The core structure can be elaborated to produce potent inhibitors of various enzymes involved in inflammatory pathways.

-

Central nervous system (CNS) agents: The lipophilicity imparted by the fluorine atoms can aid in crossing the blood-brain barrier, a key requirement for CNS-active drugs.

Agrochemical Synthesis

In the field of agrochemicals, the introduction of fluorine atoms can lead to compounds with enhanced pesticidal or herbicidal activity and improved environmental stability. This compound serves as a precursor to novel fluorinated agrochemicals.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for related compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation.[3]

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3][4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4] Recommended storage is at 2-8°C under dry conditions.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Conclusion

This compound stands as a testament to the power of fluorine in molecular design. Its unique combination of functional groups and the strategic placement of fluorine atoms make it an invaluable intermediate for the synthesis of a new generation of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in their respective fields.

References

The Rising Star in Fluorinated Scaffolds: A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluorinated aromatic building block, Methyl 2,3-difluoro-4-hydroxybenzoate, has emerged as a pivotal intermediate, offering a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of this compound, from its synthetic origins to its practical applications. While a definitive "discovery" in academic literature remains elusive, its prevalence in patent literature underscores its industrial significance. This document consolidates available information to propose a logical and scientifically sound synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This compound, with its vicinal fluorine atoms and strategically placed hydroxyl and methyl ester groups, presents a versatile platform for the synthesis of complex fluorinated pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents[1][2]. The functional groups on the benzene ring allow for a variety of subsequent chemical modifications, making it a valuable starting material in the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 219685-84-4 | [1][3] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3] |

| Molecular Weight | 188.13 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Storage | 2-8°C, dry | [1] |

Proposed Synthesis of this compound

The proposed synthetic pathway begins with a readily available starting material, 2,3,4-trifluoronitrobenzene, and proceeds through a series of transformations to install the desired functional groups.

Caption: Proposed synthetic workflow for this compound.

Step 1: Selective Methoxylation

The synthesis commences with the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene. The nitro group is a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine at the 4-position is the most activated due to the combined electron-withdrawing effects of the nitro group and the adjacent fluorine atoms.

Protocol:

-

To a solution of sodium methoxide in methanol, add 2,3,4-trifluoronitrobenzene dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluoro-4-methoxynitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 2,3-difluoro-4-methoxynitrobenzene is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common and cost-effective choice.

Protocol:

-

Suspend 2,3-difluoro-4-methoxynitrobenzene and iron powder in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid dropwise while heating the mixture to reflux.

-

Maintain reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and then neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Extract the product, 2,3-difluoro-4-methoxyaniline, with an organic solvent, dry, and concentrate.

Step 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. In this step, the aniline is converted to a nitrile.

Protocol:

-

Dissolve 2,3-difluoro-4-methoxyaniline in a cooled (0-5 °C) aqueous solution of sulfuric acid.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product, 2,3-difluoro-4-methoxybenzonitrile, with an organic solvent, wash, dry, and concentrate.

Step 4: Hydrolysis of the Nitrile and Demethylation

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions. The methoxy group is also cleaved under these conditions to yield the desired hydroxyl group.

Protocol:

-

Heat a mixture of 2,3-difluoro-4-methoxybenzonitrile and aqueous sulfuric acid to reflux.

-

Maintain reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture, and the product, 2,3-difluoro-4-hydroxybenzoic acid, should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 5: Fischer Esterification

The final step is the esterification of 2,3-difluoro-4-hydroxybenzoic acid with methanol to yield the target compound. Fischer esterification, using an acid catalyst, is a standard and effective method.

Protocol:

-

Dissolve 2,3-difluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC)[5][6].

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine[5].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Alternative Synthetic Considerations

An alternative approach to the synthesis of 2,3-difluoro-4-hydroxybenzoic acid could involve the direct nucleophilic substitution of a fluorine atom on a more readily available starting material, such as 2,3,4-trifluorobenzoic acid. This would be analogous to the synthesis of 4-fluorosalicylic acid from 2,4-difluorobenzoic acid, where a fluorine atom is displaced by a hydroxyl group using a strong base like sodium hydroxide in a polar aprotic solvent like DMSO[7].

Caption: An alternative, more direct synthetic route.

This alternative pathway offers the advantage of fewer steps. However, the regioselectivity of the nucleophilic attack on 2,3,4-trifluorobenzoic acid would need to be carefully controlled to ensure the desired isomer is formed as the major product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the synthesis of fluorinated pharmaceuticals. While its formal "discovery" is not prominently documented in academic literature, its importance is evident from its commercial availability and its appearance in numerous patents. The proposed synthetic pathway, based on established chemical principles, provides a robust framework for its preparation. As the demand for novel fluorinated drugs continues to grow, the development of efficient and scalable syntheses for key intermediates like this compound will remain a critical area of research and development. Further investigation into more direct synthetic routes, such as the selective hydroxylation of trifluorinated precursors, could lead to even more efficient and cost-effective production methods.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Investigating the Biological Potential of Methyl 2,3-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-difluoro-4-hydroxybenzoate is a fluorinated phenolic compound with a structure suggestive of diverse biological activities. While direct experimental data on this specific molecule is sparse, its analogy to parabens and the known effects of fluorination in medicinal chemistry indicate a strong potential for antimicrobial, anti-inflammatory, and cytotoxic properties. This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to unlock its therapeutic potential.

Introduction: Rationale for Investigation

This compound (C₈H₆F₂O₃) is a small molecule featuring a methyl ester of a 4-hydroxybenzoic acid backbone, distinguished by the presence of two fluorine atoms on the aromatic ring.[1] While its primary documented use is as a synthetic intermediate in the development of pharmaceuticals, particularly anti-inflammatory and central nervous system agents, its intrinsic biological activities remain largely unexplored.[2]

The structural similarity to methylparaben (Methyl 4-hydroxybenzoate), a well-known antimicrobial preservative, provides a strong rationale for investigating its potential as an antimicrobial agent.[3] Furthermore, the incorporation of fluorine atoms into small molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to biological targets.[4][5][6] Fluorination can significantly modulate the physicochemical properties of a compound, often leading to enhanced potency and novel mechanisms of action.[4][6] This guide, therefore, outlines a multi-faceted approach to systematically characterize the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and cytotoxic effects.

Physicochemical Properties and Predicted Pharmacokinetics

The introduction of fluorine atoms is expected to influence the pharmacokinetic profile of this compound compared to its non-fluorinated counterpart, methylparaben. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group and influence hydrogen bonding capabilities. An increase in lipophilicity due to fluorination may enhance the molecule's ability to cross cellular membranes.[4] However, the overall pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion, is complex and influenced by multiple factors.[7][8]

| Property | Predicted Impact of Difluorination | Rationale |

| Lipophilicity (LogP) | Increased | Fluorine substitution generally increases lipophilicity, potentially improving membrane permeability.[4] |

| Metabolic Stability | Increased | The carbon-fluorine bond is strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes.[6] |

| Acidity (pKa) | Decreased | The electron-withdrawing nature of fluorine atoms can increase the acidity of the phenolic proton. |

| Binding Affinity | Potentially Increased | Fluorine can form favorable interactions with biological targets, potentially enhancing binding affinity.[6] |

Potential Antimicrobial Activity: A Paraben Analogue

Given its structural similarity to methylparaben, a widely used antimicrobial preservative, it is hypothesized that this compound may exhibit antimicrobial properties. The mechanism of action of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes or the inhibition of essential enzymes.

Experimental Workflow for Antimicrobial Screening

A systematic approach to evaluating the antimicrobial potential of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a novel compound.[9][10][11]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Bacterial Inoculum: Culture the test bacteria overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Potential Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often through their antioxidant and enzyme-inhibiting activities.[12][13][14] The suggestion that this compound is an intermediate for anti-inflammatory agents further supports this line of investigation.[2]

Experimental Workflow for Anti-inflammatory Screening

In vitro anti-inflammatory activity can be assessed through various assays, including the inhibition of protein denaturation, which is a hallmark of inflammation.

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Protocol: Inhibition of Albumin Denaturation

This assay provides a simple and effective way to screen for anti-inflammatory activity.[15]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS), and 2 mL of varying concentrations of this compound.

-

Control: A control solution is prepared without the test compound.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Turbidity Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

| Concentration (µg/mL) | % Inhibition of Albumin Denaturation |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| 500 | |

| Diclofenac Sodium (Standard) |

Potential Cytotoxic Activity

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents.[16][17][18] Many small molecules with planar aromatic structures exhibit cytotoxic activity through various mechanisms, including DNA intercalation or enzyme inhibition.

Experimental Workflow for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Caption: General workflow for in vitro cytotoxicity testing.[16]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for conducting an MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.[19][20]

-

Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 or 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[17]

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |

| HeLa (Cervical Cancer) | ||

| MCF-7 (Breast Cancer) | ||

| HEK293 (Non-cancerous) |

Conclusion and Future Directions

This compound presents a compelling case for further investigation into its biological activities. Based on its structural characteristics, there is a strong rationale to explore its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. The experimental workflows and detailed protocols provided in this guide offer a systematic and robust framework for the initial screening and characterization of this compound. Positive results from these in vitro assays would warrant further studies, including mechanism of action elucidation, in vivo efficacy testing, and toxicological assessments, to fully determine its therapeutic potential.

References

- 1. This compound | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoride pharmacokinetics during acid-base balance changes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of fluoride absorbed from dried seafoods by healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review | MDPI [mdpi.com]

- 14. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. opentrons.com [opentrons.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate for the Research Scientist

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success. Methyl 2,3-difluoro-4-hydroxybenzoate (CAS No. 219685-84-4) has emerged as a pivotal intermediate in the synthesis of complex fluorinated molecules, offering a unique combination of functional groups that facilitate diverse chemical transformations. This guide provides an in-depth technical overview of this compound, from its commercial availability and quality control to its synthesis and key applications in medicinal chemistry.

Physicochemical Properties and Specifications

This compound is a solid at room temperature with a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its structure, featuring a difluorinated phenyl ring with hydroxyl and methyl ester functionalities, makes it a valuable synthon for introducing fluorine atoms into target molecules, a common strategy for enhancing metabolic stability and binding affinity.

| Property | Value |

| CAS Number | 219685-84-4 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, dry |

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. When selecting a supplier, it is crucial to consider not only the purity but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The following table provides a summary of several commercial sources.

| Supplier | Reported Purity | Available Documentation |

| MySkinRecipes | 95% | Specification, MSDS[1] |

| Sigma-Aldrich (Ambeed) | >95% | CoA, COO, MSDS |

| Win-Win Chemical | >98% | |

| Boroncore | >98% | |

| CHIRALEN | 99% | |

| CymitQuimica | 97% | |

| Apollo Scientific | 97% | MSDS, Typical Batch CoA |

| Fluorochem | Not specified | |

| Almanac Life Science | 95% |

It is recommended to request a lot-specific CoA to verify the purity and identity of the compound before use.

Quality Control and Analytical Methods

Ensuring the quality of starting materials is paramount in research and development. The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl ester and aromatic protons. A published ¹H NMR spectrum in CDCl₃ shows the following key shifts: δ 3.92 (s, 3H), 6.34 (brd s, 1H), 6.82 (dt, 1H), 7.68 (dt, 1H).[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reverse-phase HPLC (RP-HPLC) analysis may utilize a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid, with UV detection at 214 nm.[2][3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 2,3-difluoro-4-hydroxybenzoic acid. A detailed protocol has been described in the literature.[4][5]

Experimental Protocol

-

Dissolve 2,3-difluoro-4-hydroxybenzoic acid in anhydrous methanol.

-

Carefully add thionyl chloride to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield this compound.

Applications in Medicinal Chemistry

The strategic placement of fluorine atoms and the presence of reactive handles make this compound a valuable building block in drug discovery.

Intermediate for Fluorinated Pharmaceuticals

This compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. It is particularly useful in the development of anti-inflammatory and central nervous system agents.[1] The difluoro-substitution pattern can enhance the metabolic stability and potency of drug candidates.[1]

Synthesis of Dual Aromatase-Sulfatase Inhibitors

This compound has been utilized in the synthesis of dual aromatase-sulfatase inhibitors.[4][5] These compounds are of interest in the treatment of hormone-dependent cancers. The synthesis involves the reduction of the methyl ester to the corresponding benzyl alcohol, which is then further functionalized.[4][5]

Precursor for Glucagon Antagonists

The compound is a precursor for the synthesis of 2,3-difluoro-4-hydroxybenzoic acid hydrazide, a key component in the development of non-peptide glucagon antagonists.[2][3] These antagonists are being investigated for the treatment of diabetes.[2]

Safety and Handling

This compound is classified as harmful and an irritant. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a dry, well-ventilated place at 2-8°C.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, fluorinated molecules with potential therapeutic applications. Its commercial availability from a range of suppliers, coupled with well-defined synthetic and analytical protocols, makes it an accessible and reliable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively incorporate this important intermediate into their discovery programs.

References

- 1. This compound [myskinrecipes.com]

- 2. US6613942B1 - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]

- 3. AU7908398A - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]

- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Methodological & Application

The Strategic Utility of Methyl 2,3-difluoro-4-hydroxybenzoate in Modern Organic Synthesis

Introduction: A Versatile Fluorinated Building Block

Methyl 2,3-difluoro-4-hydroxybenzoate is a polysubstituted aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its strategic placement of fluorine atoms, a hydroxyl group, and a methyl ester functionality offers a unique combination of reactivity and physicochemical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable precursor for a range of pharmaceuticals, including anti-inflammatory agents and central nervous system drugs.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 219685-84-4 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, dry | [1] |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: O-Alkylation via Williamson Ether Synthesis

A primary and highly valuable transformation involving this compound is the alkylation of its phenolic hydroxyl group. This reaction, typically carried out under Williamson ether synthesis conditions, provides a straightforward route to a diverse array of ether derivatives. These derivatives are key intermediates in the synthesis of complex molecules, including the anti-inflammatory drug Lifitegrast. The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an organohalide.[3][4]

The general mechanism involves the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction.[3][4]

Application Note 1: Synthesis of Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate

This protocol details the O-alkylation of this compound with ethyl 2-bromoacetate. The resulting product is a key precursor for more complex pharmaceutical intermediates. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more nucleophilic, thereby accelerating the SN2 reaction.[5][6] Potassium carbonate is a commonly employed weak base in this transformation, as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.[7]

Reaction Scheme:

Figure 1: O-Alkylation of this compound.

Detailed Protocol:

Materials:

-

This compound (1.0 eq)

-

Ethyl 2-bromoacetate (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

-

Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

-

Slowly add ethyl 2-bromoacetate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate.

Expected Yield: 85-95%

Trustworthiness and Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Fluoroquinolone Synthesis

Conceptual Workflow: